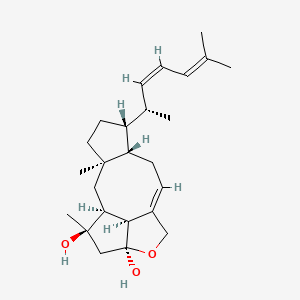
Ophiobolin H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ophiobolin H is a sesterterpenoid compound characterized by a unique 5-8-5 tricyclic skeleton. It is a secondary metabolite produced by certain fungi, particularly those belonging to the genera Bipolaris, Drechslera, Cephalosporium, and Aspergillus . Ophiobolins, including this compound, exhibit a range of biological activities, making them of significant interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ophiobolin H involves complex chemical reactions due to its intricate structure. One approach involves the use of bifunctional terpene synthase, which catalyzes both chain elongation and cyclization . In a laboratory setting, the synthesis can be achieved through whole-cell biotransformation methods combined with metabolic engineering to enhance the expression of key biosynthetic genes . For instance, using Saccharomyces cerevisiae as a chassis, a high yield of Ophiobolin F, a precursor to this compound, can be achieved .
Industrial Production Methods: Industrial production of this compound can be optimized by using engineered microbial cell factories. For example, Escherichia coli can be genetically modified to overexpress specific terpene synthase genes, leading to the production of this compound . Additionally, optimizing culture conditions and metabolic pathways can significantly improve the yield of the compound .
化学反应分析
Antimicrobial Activity
Many ophiobolins exhibit antimicrobial activity against drug-resistant microbial pathogens. For example, ophiobolin A lactone displays significant inhibitory activity against A. baumannii and E. faecalis .
| Compound | Antimicrobial Activity (MIC, μg/mL) |
|---|---|
| Ophiobolin A Lactone | A. baumannii (8), E. faecalis (8) |
| Other Ophiobolin analogs | MIC = 8–64 μg/mL against various pathogens |
Anticancer Activity
Ophiobolin A (OPA) demonstrates broad anti-cancer activity by covalently targeting proteins involved in mitochondrial respiration .
-
Covalent Binding OPA covalently reacts with nucleophilic amino acids, such as cysteine C53 of HIG2DA and lysine K72 of COX5A, which are part of complex IV of the electron transport chain .
-
Mitochondrial Effects OPA activates mitochondrial respiration, leading to an initial spike in ATP, but subsequently compromises mitochondrial membrane potential, resulting in ATP depletion .
Structural Elucidation
Modern spectroscopic techniques such as 1H NMR, 13C NMR, COSY, HMBC, and NOESY are used to elucidate the structures of ophiobolins . X-ray diffraction analysis can define the absolute configuration of these compounds .
Reactivity
Ophiobolins possess multiple electrophilic moieties that can covalently react with nucleophilic amino acids on proteins . This reactivity is central to their biological activity, particularly their anticancer properties. Key reactions include:
科学研究应用
Anti-Cancer Properties
Ophiobolin H exhibits significant cytotoxic effects against several cancer cell lines. Its mechanisms include inducing apoptosis and disrupting cellular processes essential for tumor growth.
- Mechanism of Action : this compound induces paraptosis-like cell death in glioblastoma cells by causing endoplasmic reticulum (ER) stress. This process involves the upregulation of ER stress-related proteins such as GRP78 and CHOP, leading to the accumulation of misfolded proteins and cell death .
- Efficacy in Models : In studies involving glioblastoma models, this compound demonstrated the ability to inhibit tumor growth and increase survival rates in treated mice. Its capacity to cross the blood-brain barrier enhances its potential as a therapeutic agent for brain tumors .
Antifungal Activity
This compound is known for its antifungal properties, particularly against pathogenic fungi.
- Mechanism : The compound disrupts fungal cell wall integrity and inhibits germination of spores in a concentration-dependent manner. At higher concentrations, it leads to significant morphological changes in fungal cells, indicative of cell death .
- Application in Agriculture : Due to its antifungal properties, this compound can be explored as a natural pesticide or fungicide in agricultural practices, offering an environmentally friendly alternative to synthetic chemicals.
Biotechnological Applications
Research has indicated potential biotechnological applications of this compound in various fields.
- Calmodulin Inhibition : this compound has been identified as a calmodulin inhibitor, which may have implications in studying calcium signaling pathways in cells. This property can be leveraged for research into cellular processes regulated by calmodulin .
- Drug Development : The unique structural features of this compound make it a candidate for drug development. Its ability to modify protein functions through covalent interactions suggests that it could be used to design new therapeutic agents targeting specific proteins involved in cancer progression .
Table 1: Summary of Research Findings on this compound
作用机制
The mechanism of action of Ophiobolin H involves its interaction with cellular components, leading to various biological effects. One of the primary targets of this compound is calmodulin, a calcium-binding messenger protein . By binding to calmodulin, this compound disrupts calcium signaling pathways, leading to apoptosis in certain cell types . Additionally, this compound can alter cell membrane permeability, leading to cell death .
相似化合物的比较
Ophiobolin H is part of a larger family of ophiobolins, which includes compounds like Ophiobolin A, Ophiobolin B, and Ophiobolin F . While these compounds share a similar tricyclic skeleton, they differ in their functional groups and biological activities . For instance, Ophiobolin A is known for its potent phytotoxic effects, whereas Ophiobolin F exhibits significant cytotoxicity against cancer cells . The unique structural features of this compound, such as its specific functional groups, contribute to its distinct biological activities and make it a valuable compound for research .
属性
CAS 编号 |
90108-64-8 |
|---|---|
分子式 |
C25H38O3 |
分子量 |
386.6 g/mol |
IUPAC 名称 |
(1S,3R,6R,7S,9E,13S,15R,16S)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-23(4)13-21-22-18(9-10-20(19)23)14-28-25(22,27)15-24(21,5)26/h6-9,17,19-22,26-27H,10-15H2,1-5H3/b8-6-,18-9-/t17-,19+,20-,21-,22+,23+,24+,25-/m0/s1 |
InChI 键 |
IBUCSLMTZXQXRS-CNKIPQCUSA-N |
手性 SMILES |
C[C@@H](/C=C\C=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C\3/CO[C@@]4([C@H]3[C@H](C2)[C@](C4)(C)O)O)C |
规范 SMILES |
CC(C=CC=C(C)C)C1CCC2(C1CC=C3COC4(C3C(C2)C(C4)(C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















